

Monodes(N-carboxymethyl)valine Daclatasvir: A Technical Overview of a Key Daclatasvir Metabolite

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| Compound of Interest | | |
|----------------------|--------------------------------|-----------|
| Compound Name: | Monodes(N-carboxymethyl)valine | |
| | Daclatasvir | |
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Introduction

Daclatasvir, a potent direct-acting antiviral agent, has been a cornerstone in the treatment of Hepatitis C virus (HCV) infection. Its efficacy is intrinsically linked to its metabolic fate within the body. A primary product of its biotransformation and degradation is **Monodes(N-carboxymethyl)valine Daclatasvir**, also identified as Daclatasvir Impurity A. This technical guide provides an in-depth analysis of this key metabolite, summarizing available quantitative data, detailing experimental protocols for its identification, and visualizing its formation pathway and analytical workflows. Understanding the characteristics of this metabolite is crucial for a comprehensive assessment of Daclatasvir's pharmacology, safety, and stability.

Daclatasvir Metabolism and Formation of Monodes(N-carboxymethyl)valine Daclatasvir

Daclatasvir is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] The formation of **Monodes(N-carboxymethyl)valine Daclatasvir** is a result of oxidative metabolism. One of the principal metabolic pathways involves the δ -oxidation of one of the pyrrolidine rings of the Daclatasvir molecule. This oxidation leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular



rearrangement is believed to occur, leading to the formation of **Monodes(N-carboxymethyl)valine Daclatasvir**.

This compound is not only a metabolite but also a significant degradation product observed in forced degradation studies under hydrolytic (acidic and basic) and oxidative stress conditions. This dual identity highlights its importance in both the in vivo metabolic profile and the in vitro stability of Daclatasvir.

Quantitative Data

While specific pharmacokinetic parameters for **Monodes(N-carboxymethyl)valine Daclatasvir** (such as Cmax, AUC, and half-life) are not extensively reported in publicly available literature, its presence and relative abundance have been characterized in forced degradation studies. The following table summarizes the typical analytical conditions used for the separation and identification of Daclatasvir and its degradation products, including **Monodes(N-carboxymethyl)valine Daclatasvir**.



| Parameter | Method 1 | Method 2 | Method 3 |
|--|--------------------------------------|---|--|
| Analytical Technique | RP-HPLC | UPLC-MS/MS | UPLC-QTOF-MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 μm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 μm) | C18 (e.g., Acquity UPLC BEH C18, 1.7 μm) |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5) | 0.1% Formic acid in water | 5 mM Ammonium formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (50:50) | Gradient | Isocratic (40:60) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.2 mL/min |
| Detection | UV at 315 nm | Tandem Mass Spectrometry (MRM mode) | Quadrupole Time-of- Flight Mass Spectrometry |
| Internal Standard (for quantification) | Not specified | Tadalafil | Ledipasvir |
| Lower Limit of Quantification (LLOQ) for Daclatasvir | Not specified | 3 ng/mL | 50 ng/mL |

Experimental ProtocolsIn Vitro Metabolism in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of Daclatasvir and identifying the formation of Monodes(N-carboxymethyl)valine Daclatasvir.

a. Materials:

- · Daclatasvir reference standard
- Pooled human liver microsomes (HLMs)



- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching)
- Internal standard solution
- LC-MS/MS system
- b. Procedure:
- Prepare a stock solution of Daclatasvir in a suitable organic solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.
- Add the Daclatasvir stock solution to the microsome suspension to achieve the desired final concentration and gently mix.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.



Forced Degradation Study and Metabolite Identification

This protocol describes a general approach to induce the degradation of Daclatasvir and identify the resulting products, including **Monodes(N-carboxymethyl)valine Daclatasvir**.

a. Materials:

- Daclatasvir drug substance
- Hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Methanol or other suitable solvent
- HPLC or UPLC-MS/MS system

b. Procedure:

- Acid Hydrolysis: Dissolve Daclatasvir in methanol and add HCl solution. Reflux the mixture for a specified period (e.g., 4 hours at 60°C). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve Daclatasvir in methanol and add NaOH solution. Reflux the mixture for a specified period (e.g., 4 hours at 60°C). Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve Daclatasvir in methanol and add H₂O₂ solution. Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours at room temperature).
- Sample Preparation for Analysis: For each stress condition, dilute the sample to a suitable concentration with the mobile phase.
- Analysis: Inject the samples into an HPLC or UPLC-MS/MS system. Use a suitable chromatographic method to separate the parent drug from the degradation products.



Identification: Characterize the degradation products based on their retention times, UV spectra, and mass spectral data (including parent ion and fragmentation patterns). Compare the data with a reference standard of Monodes(N-carboxymethyl)valine Daclatasvir if available.

Visualizations Metabolic Pathway of Daclatasvir

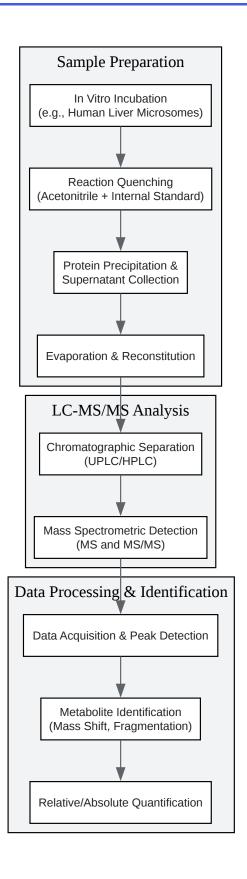


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Caption: Proposed metabolic pathway of Daclatasvir to its metabolite.

Experimental Workflow for Metabolite Identification





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Caption: General workflow for in vitro metabolite identification.



Conclusion

Monodes(N-carboxymethyl)valine Daclatasvir is a significant metabolite and degradation product of Daclatasvir, formed primarily through CYP3A4-mediated oxidation. While detailed pharmacokinetic data for this specific metabolite remains limited in the public domain, its formation and analytical characterization are well-documented in metabolic and stability studies. The provided protocols and workflows offer a foundational guide for researchers investigating the biotransformation of Daclatasvir. Further quantitative studies on the pharmacokinetics and potential pharmacological activity of Monodes(N-carboxymethyl)valine Daclatasvir would provide a more complete understanding of Daclatasvir's disposition and effects in vivo.

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